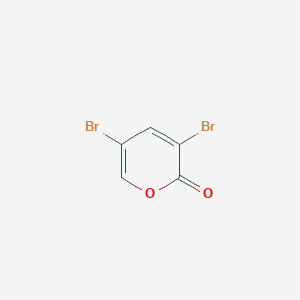

3,5-dibromo-2H-Pyran-2-one

説明

Historical Context and Significance of Pyrones in Organic Chemistry

The study of pyrones has a rich history, with these compounds being recognized as important structural motifs in a wide array of natural products. iosrjournals.org Their chemistry has evolved considerably, driven by their utility as synthetic intermediates for a variety of complex molecules. researchgate.net

Evolution of 2H-Pyran-2-one Synthesis and Applications

The synthesis of 2H-pyran-2-ones has seen significant advancements over the years. researchgate.net Early methods often involved the pyrolysis of coumalic acid or its salts. orgsyn.orgwikipedia.org Modern synthetic strategies have expanded to include a variety of catalytic methods, such as those involving palladium, and microwave-assisted synthesis, providing more efficient and selective routes to these compounds. researchgate.netmdpi.com

The applications of 2H-pyran-2-ones are extensive and span several fields:

Organic Synthesis: They are valuable building blocks for creating more complex molecules, including various arenes and heteroarenes. researchgate.netsmolecule.com Their ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, makes them particularly useful. wikipedia.orgsmolecule.com

Pharmaceuticals: The 2H-pyran-2-one scaffold is present in many biologically active compounds, and its derivatives are explored for developing new drugs. researchgate.netsmolecule.com

Materials Science: Certain derivatives are investigated for their potential in light-emitting devices due to their electronic properties. smolecule.com

Importance of the 2H-Pyran-2-one Moiety in Natural Products and Pharmaceuticals

The 2H-pyran-2-one ring is a common feature in a diverse range of natural products isolated from plants, fungi, and microorganisms. iosrjournals.orgyork.ac.uk These natural compounds often exhibit significant biological activities. iosrjournals.org

Table 1: Examples of Natural Products and Pharmaceuticals Containing the 2H-Pyran-2-one Moiety

| Compound Class | Examples | Biological Significance |

| Bufadienolides | Scillarenin | Cardiotonic properties |

| Kavalactones | Methysticin, Yangonin | Anxiolytic and sedative effects |

| Styrylpyrones | Goniothalamin | Cytotoxic and antimicrobial activities beilstein-journals.org |

| Various Fungal Metabolites | 6-pentyl-α-pyrone | Flavoring agent, antimicrobial properties wikipedia.orgbeilstein-journals.org |

The diverse pharmacological properties of these natural products have spurred research into synthesizing and evaluating numerous 2H-pyran-2-one derivatives for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. iosrjournals.orgresearchgate.netsmolecule.com

Overview of Halogenated 2H-Pyran-2-ones

The introduction of halogen atoms onto the 2H-pyran-2-one ring significantly influences its chemical reactivity and properties. Halogenation can enhance the electrophilic character of the lactone, making it more susceptible to certain reactions. scbt.com

General Reactivity of Halogenated Lactones

Lactones are cyclic esters and their reactivity is influenced by ring size and substituents. testbook.com Halogenation, a process known as halolactonization when it leads to the formation of a lactone, can create highly reactive intermediates. wikipedia.org The presence of a halogen can increase the reactivity of the lactone towards nucleophiles and in reduction reactions. scbt.comworldscientific.com For instance, oxidized halogen compounds can react with and inactivate certain acylated homoserine lactones, which are bacterial signaling molecules. nih.gov

Distinctive Chemical Behavior of Brominated 2H-Pyran-2-ones

Brominated 2H-pyran-2-ones exhibit unique chemical behaviors that make them valuable in organic synthesis. The position of the bromine atom on the pyranone ring significantly affects the compound's reactivity. For instance, 3-bromo-2H-pyran-2-one is a reactive diene that undergoes Diels-Alder cycloadditions with superior regioselectivity and stereoselectivity compared to the parent 2-pyrone. orgsyn.org The bromine substituent makes the compound highly reactive, enabling nucleophilic substitution reactions. Similarly, 4-bromo-2H-pyran-2-one is a versatile building block, with the bromine atom facilitating nucleophilic substitutions and coupling reactions.

Rationale for Research Focus on 3,5-Dibromo-2H-Pyran-2-one

The compound this compound has garnered significant research interest due to its enhanced reactivity and versatility as a synthetic intermediate.

Key Research Findings and Rationale:

Enhanced Diels-Alder Reactivity: this compound is a highly potent diene, exhibiting greater reactivity and stereoselectivity in Diels-Alder reactions compared to its monobrominated counterparts. acs.org This allows for the efficient generation of a variety of bicyclic adducts in high yields. acs.org

Synthetic Versatility: The two bromine atoms on the cycloadducts derived from this compound can be manipulated independently, providing a pathway to other synthetically useful bicyclolactones. acs.org It can be selectively mono-functionalized to create either 3-substituted-5-bromo-2-pyrones or 5-substituted-3-bromo-2-pyrones. orgsyn.org

Applications in Total Synthesis: This compound has been successfully employed as a key building block in the total synthesis of various complex and bioactive natural products, including alkaloids like (±)-clivonine and (±)-lycorine. orgsyn.orgresearchgate.net Its use in Stille coupling reactions has also been explored, demonstrating regioselectivity that can be controlled by the choice of catalyst. amazonaws.com

Accessibility: The synthesis of this compound from readily available starting materials like coumalic acid has been well-documented, making it an accessible reagent for synthetic chemists. orgsyn.org

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂Br₂O₂ |

| Melting Point | 63.0–64.7 °C orgsyn.org |

| ¹H NMR (600 MHz, CDCl₃) δ | 7.59 (d, J = 2.4 Hz, 1 H), 7.74 (d, J = 2.4 Hz, 1 H) orgsyn.org |

| ¹³C NMR (150 MHz, CDCl₃) δ | 99.9, 113.5, 146.6, 149.5, 156.4 orgsyn.org |

| IR (ATR) cm⁻¹ | 3120, 3079, 1718, 1602, 1516, 1362, 1311, 1204, 1064, 973, 852 orgsyn.org |

The unique reactivity profile and the potential for selective functionalization make this compound a powerful tool in the synthesis of complex molecular architectures and natural products. acs.orgorgsyn.orgresearchgate.net

Unique Reactivity Profile in Cycloaddition Reactions

The 2H-pyran-2-one ring system can function as a conjugated diene, making it an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The introduction of bromine atoms onto the pyrone ring enhances its reactivity. This compound, in particular, has been identified as a highly potent and ambident diene. mdpi.comcapes.gov.bracs.org

Research has shown that this compound is more reactive and stereoselective in Diels-Alder cycloadditions than its monobrominated counterparts. mdpi.comcapes.gov.br The established order of reactivity for bromo-2-pyrones is: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone. mdpi.com This heightened reactivity allows it to engage with a wide range of dienophiles, including those that are electronically rich, electron-deficient, or sterically hindered, to produce various bicyclic lactones in high yields and with excellent stereoselectivity. mdpi.comcapes.gov.br For instance, its reaction with highly hindered cycloalkenyl enol ethers to form tricyclolactones was a significant finding. mdpi.com The resulting bicycloadducts are generated with high chemical yields and superior endo/exo ratios compared to those from monobromo-2-pyrones. capes.gov.bracs.org

| Dienophile Type | Reaction Outcome | Significance | Source |

|---|---|---|---|

| Electron-poor and -rich alkenes | Forms bicyclic lactone cycloadducts | Demonstrates "ambident diene" character, reacting efficiently with electronically distinct partners. | researchgate.netmdpi.comcapes.gov.br |

| Styrene (B11656) Pinacol (B44631) Boronate | Yields endo-cycloadducts | Provides a key intermediate for the synthesis of complex alkaloids like (±)-lycorine. | researchgate.net |

| Cycloalkenyl Silyl (B83357) Ethers | Produces bicarbocyclic structures | Enables the synthesis of fused ring systems. | mdpi.com |

| Intramolecular Acrylate (B77674)/Acrylamide (B121943) Tethers | Forms bicyclolactone-fused macrolactones | Allows for the construction of medium-sized (9- to 11-membered) macrocycles with high diastereoselectivity via Intramolecular Diels-Alder (IMDA) reactions. | mdpi.com |

Versatility as a Synthetic Building Block for Complex Architectures

The utility of this compound extends far beyond its participation in cycloadditions. The resulting cycloadducts are valuable synthetic intermediates, largely because the two bromine atoms on the bicyclic lactone products can be chemically manipulated independently. capes.gov.bracs.org This feature allows for sequential and regioselective functionalization, opening pathways to a diverse range of complex molecules.

This building block has been pivotal in the total synthesis of several natural products. For example, new synthetic routes to (±)-clivonine and (±)-lycorine were developed starting from the Diels-Alder cycloadduct of 3,5-dibromo-2-pyrone. researchgate.net Furthermore, intramolecular Diels-Alder reactions of its derivatives have led to the successful synthesis of (+)‑lycopladine A and (−)‑lycoposerramine R. researchgate.net

Beyond cycloadditions, the bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. It has been shown to undergo Suzuki-Miyaura, Stille, Sonogashira, and amination reactions with high regioselectivity. researchgate.net This reactivity enables the construction of complex biaryl structures and the introduction of diverse substituents, cementing the status of this compound as a versatile and indispensable tool in modern synthetic chemistry. mdpi.comresearchgate.net

| Target Molecule | Key Synthetic Strategy | Source |

|---|---|---|

| (±)-Clivonine | Diels-Alder cycloaddition with styrene pinacol boronate dienophiles. | researchgate.net |

| (±)-Lycorine / (±)-α-Lycorane | Diels-Alder cycloaddition with a styrene-type dienophile to form the pivotal intermediate. | researchgate.net |

| (+)-Lycopladine A | Asymmetric intramolecular Diels-Alder reaction of a silyl ether-tethered 2-pyrone. | researchgate.net |

| (−)-Lycoposerramine R | Asymmetric intramolecular Diels-Alder reaction of a silyl ether-tethered 2-pyrone. | researchgate.net |

| Unsymmetrical 4-Bromo-2-carboxyl-biaryls | Diels-Alder cycloaddition with vinylarenes followed by a one-pot, three-step aromatization. | mdpi.com |

| Medium-Sized Macrocycles | Intramolecular Diels-Alder (IMDA) cycloadditions of 3-alkynyl tethered 2-pyrones. | mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dibromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPWZJEXLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2h Pyran 2 One

Established Synthetic Routes to 3,5-Dibromo-2H-Pyran-2-one

Established methods for synthesizing this compound rely on the controlled introduction of bromine atoms onto a pyranone scaffold. These routes are characterized by their multi-step nature, often involving the formation and subsequent transformation of brominated intermediates.

One common strategy involves the bromination of a 2H-pyran-2-one derivative. The aromatic character of the 2H-pyran-2-one ring directs electrophilic substitution, such as halogenation, to the C-3 and C-5 positions. clockss.org However, a more controlled and high-yielding approach begins with a saturated precursor, 5,6-dihydro-2H-pyran-2-one, which allows for a stepwise introduction of bromine atoms followed by an elimination step to form the desired α,β-unsaturated system. orgsyn.org

A well-documented synthetic sequence involves a three-step process starting from 5,6-dihydro-2H-pyran-2-one. This method provides a controlled pathway to the target compound through stable, isolable dihydro-pyran-2-one intermediates. orgsyn.org

####### 2.1.1.1.1. Bromination of 5,6-Dihydro-2H-pyran-2-one to 3-Bromo-5,6-dihydro-2H-pyran-2-one

The initial step is the selective monobromination at the C-3 position. This is achieved by treating 5,6-dihydro-2H-pyran-2-one with bromine in a suitable solvent like methylene (B1212753) chloride. The reaction is exothermic and proceeds via an addition-elimination mechanism. Following the bromine addition, a base, such as triethylamine (B128534), is introduced to facilitate the elimination of hydrogen bromide, yielding 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This intermediate is typically an amber-colored liquid that can be purified and solidified upon cooling. orgsyn.org The reaction has been reported to produce the desired product in high yield. orgsyn.org

Table 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one orgsyn.org

| Parameter | Value |

| Starting Material | 5,6-Dihydro-2H-pyran-2-one |

| Reagents | Bromine, Triethylamine |

| Solvent | Methylene Chloride |

| Product | 3-Bromo-5,6-dihydro-2H-pyran-2-one |

| Yield | 89% |

| Appearance | Amber-colored mobile liquid |

####### 2.1.1.1.2. Dibromination to 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

The second step involves the introduction of a second bromine atom at the C-5 position. The intermediate, 3-bromo-5,6-dihydro-2H-pyran-2-one, is subjected to a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source. orgsyn.org The reaction is initiated by a radical initiator, such as benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. orgsyn.org This process yields 3,5-dibromo-5,6-dihydro-2H-pyran-2-one, a yellow oil that may crystallize upon standing. orgsyn.org

Table 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one orgsyn.org

| Parameter | Value |

| Starting Material | 3-Bromo-5,6-dihydro-2H-pyran-2-one |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride |

| Product | 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one |

| Appearance | Yellow oil |

| Melting Point | 60.5–62.5°C (after purification) |

####### 2.1.1.1.3. Base-Mediated Elimination to this compound

The final step to generate the target compound, this compound, is a base-mediated elimination of hydrogen bromide from the 3,5-dibromo-5,6-dihydro-2H-pyran-2-one intermediate. While the direct synthesis of this compound from this specific dibromo-dihydro intermediate is part of a known sequence, detailed procedures often focus on the elimination from the crude dibromide to form other pyrones. orgsyn.orgresearchgate.net For instance, treating the related crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one with triethylamine in methylene chloride is used to produce 3-bromo-2H-pyran-2-one. orgsyn.org The synthesis of the 3,5-dibromo variant from coumalic acid, as described in the next section, is often more direct. researchgate.netorgsyn.org

An alternative and efficient route to this compound starts from commercially available coumalic acid. researchgate.netorgsyn.org This method accomplishes the synthesis in a single step through a reaction that involves both electrophilic bromination and bromo-decarboxylation. researchgate.net

The process involves heating coumalic acid with an excess of N-bromosuccinimide (NBS) in chloroform (B151607). orgsyn.org The reaction is catalyzed by a phase-transfer catalyst, tetrabutylammonium (B224687) bromide. orgsyn.org The reaction mixture is heated, during which carbon dioxide evolution is observed. orgsyn.org This one-pot procedure provides the desired this compound as a pale yellow solid in moderate yields after purification by column chromatography. orgsyn.org This method is advantageous as it avoids the multi-step sequence involving saturated intermediates. researchgate.net

Table 3: Synthesis of this compound from Coumalic Acid orgsyn.org

| Parameter | Value |

| Starting Material | Coumalic Acid |

| Reagents | N-Bromosuccinimide (2.5 equiv), Tetrabutylammonium bromide (0.05 equiv) |

| Solvent | Chloroform |

| Temperature | 50 °C |

| Reaction Time | 12 hours |

| Product | This compound |

| Yield | 51–53% |

| Appearance | Pale yellow solid |

| Melting Point | 63.0–64.7 °C |

Stepwise Bromination via Dihydro-2H-pyran-2-one Intermediates

One-Step Bromodecarboxylation of 2-Pyrone-Carboxylic Acids

A direct and efficient method for the synthesis of this compound involves the one-step bromodecarboxylation of 2-pyrone-carboxylic acids, such as coumalic acid. orgsyn.orgnih.govresearchgate.net This transformation simultaneously introduces a bromine atom at the C3 position via electrophilic substitution and accomplishes a bromo-decarboxylation at the C5 position. researchgate.net

The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. orgsyn.orgnih.gov In a procedure detailed in Organic Syntheses, coumalic acid is treated with 2.5 equivalents of NBS in chloroform, with a catalytic amount of tetrabutylammonium bromide, and heated to 50°C for 12 hours. orgsyn.org This process affords this compound in yields of 51–53% after purification by column chromatography. orgsyn.org Another reported system utilizes NBS in conjunction with lithium acetate (B1210297) (LiOAc) in aqueous acetonitrile, which also provides the desired product in good yields. nih.govresearchgate.net The use of 2.5 equivalents of both NBS and LiOAc resulted in a 75% isolated yield of this compound. nih.gov

This one-step approach is a significant improvement over earlier, more complex multi-step methods and provides valuable access to this compound, a versatile diene for Diels-Alder cycloaddition reactions. orgsyn.orgnih.govresearchgate.net

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Coumalic acid | NBS (2.5 equiv.), Bu4NBr (0.05 equiv.) | CHCl3 | 50°C, 12 h | 51–53% | orgsyn.org |

| 2-Pyrone-carboxylic acids | NBS (2.5 equiv.), LiOAc (2.5 equiv.) | aq. CH3CN | Not specified | 75% | nih.gov |

Advanced and Emerging Synthetic Approaches

While direct bromination methods are established, the synthesis of the core 2H-pyran-2-one ring can also be achieved through various modern catalytic strategies. These methods offer potential pathways to substituted pyrones that could subsequently undergo bromination.

Metal-Catalyzed Methods for 2H-Pyran-2-one Synthesis with Bromination Potential

Transition metal catalysis provides powerful tools for the construction of the 2H-pyran-2-one scaffold from simple precursors.

Palladium-catalyzed annulation reactions are a versatile strategy for synthesizing 2H-pyran-2-ones. nih.govrsc.org One approach involves the heteroannulation of β-chloro-α,β-unsaturated esters with internal alkynes. rsc.orgrsc.org This reaction proceeds in the presence of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like triethylamine. rsc.org The mechanism is thought to involve the oxidative addition of the vinyl chloride to the Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the pyrone ring. rsc.org

Another palladium-catalyzed route involves a two-step sequence starting with a Sonogashira coupling to prepare (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield the 2-pyrone ring. nih.gov These methods provide access to a variety of substituted 2-pyrones, which could serve as precursors for targeted bromination to compounds like this compound.

Rhodium-catalyzed reactions offer an alternative pathway for the synthesis of 2-pyrones. An efficient method involves the oxidative coupling of substituted acrylic acids with alkynes. nih.gov This reaction is catalyzed by a rhodium complex and proceeds through the cleavage of a vinylic C-H bond on the acrylic acid, followed by coupling with the alkyne. nih.gov This approach allows for the straightforward synthesis of various substituted 2-pyrone derivatives from readily available starting materials.

Nickel-catalyzed [2+2+2] cycloaddition of diynes with carbon dioxide (CO₂) represents a highly efficient and atom-economical route to 2H-pyran-2-ones. nih.govnih.gov This reaction is effectively catalyzed by a combination of a nickel(0) precursor, such as Ni(COD)₂, and a sterically hindered N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). nih.govresearchgate.net

The methodology is notable for its mild reaction conditions, often requiring only atmospheric pressure of CO₂ and moderate temperatures. nih.govnih.gov The use of an NHC ligand is crucial for enhancing the reactivity of the nickel catalyst, overcoming limitations of earlier systems that required high temperatures and pressures. nih.gov Theoretical studies suggest the mechanism can proceed either by oxidative coupling of one alkyne with CO₂ or by the coupling of the two alkyne moieties before CO₂ insertion, with the regioselectivity being influenced by the substrate and ligand. mdpi.com This method provides a general route to a wide range of pyrones from diynes and CO₂, a renewable C1 source. nih.govresearchgate.net

| Catalyst Type | Method | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Annulation | β-chloro-α,β-unsaturated esters + internal alkynes | Forms substituted pyrones via C-C and C-O bond formation. | rsc.orgrsc.org |

| Rhodium | Oxidative Coupling | Substituted acrylic acids + alkynes | Proceeds via vinylic C-H bond activation. | nih.gov |

| Nickel | [2+2+2] Cycloaddition | Diynes + CO₂ | Atom-economical; utilizes a renewable C1 source under mild conditions. | nih.govnih.gov |

Organocatalytic Approaches

In addition to metal-based catalysis, organocatalytic methods have emerged as powerful, metal-free alternatives for the synthesis of pyran rings. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to produce functionalized 2H-pyran-2-ones. nih.govacs.org This protocol offers a broad substrate scope under mild conditions and provides simple and rapid access to the target molecules in a highly regioselective manner. nih.govacs.org Other organocatalytic strategies may employ aminocatalysts, like 2-aminopyridine, to facilitate domino reactions that lead to polyfunctionalized 4H-pyrans, demonstrating the versatility of organocatalysis in synthesizing pyran scaffolds. tandfonline.com

Iodolactonization Strategies and their Applicability to Bromination

Halolactonization is an intramolecular cyclization reaction that forms a lactone by adding a halogen and an oxygen atom across a double bond. wikipedia.org This process, particularly iodolactonization, has become a highly effective method for synthesizing lactones under mild conditions. wikipedia.org The mechanism involves the formation of a positively charged halonium ion, which is then attacked by the nucleophilic oxygen of a carboxylic acid group within the same molecule to form the lactone ring. wikipedia.org

This strategy has been successfully applied to the synthesis of 2-pyrone derivatives. For instance, the reaction of 5-substituted (Z)-2-en-4-ynoic acids with iodine and sodium bicarbonate or with iodine monochloride can produce mixtures of 6-substituted 5-iodo-2(2H)-pyranones and (E)-5-(1-iodoylidene)-2(5H)-furanones, with the desired pyranones being the major products. nih.gov This demonstrates the utility of iodolactonization in creating a 6-membered lactone ring with a halogen at the 5-position. nih.gov

The principles of iodolactonization are directly applicable to bromination, in a process known as bromolactonization. However, bromolactonization is often less common because it can face competition from the simple electrophilic addition of bromine to the alkene, which can lower the yield of the desired lactone. wikipedia.org

Controlling the regioselectivity of halolactonization is crucial. Recent studies have shown that the choice of solvent can dictate the reaction outcome. For example, in bromolactonization reactions, the use of hexafluoroisopropanol (HFIP) as a solvent can switch the regioselectivity to favor either kinetically controlled endo-products or thermodynamically controlled exo-products. nih.gov While these specific studies may not have used pyranone precursors, they establish a principle of regiochemical control that is broadly applicable to bromolactonization strategies. nih.gov The applicability of these strategies to the synthesis of this compound would involve an initial bromolactonization to form a 5-bromo-2-pyrone intermediate, followed by a subsequent regioselective bromination at the 3-position.

Table 1: Halolactonization Strategies for Pyranone Synthesis

| Strategy | Substrate | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Iodolactonization | 5-substituted (Z)-2-en-4-ynoic acids | Iodine and NaHCO₃ in CH₃CN, or ICl in CH₂Cl₂ | Forms 6-substituted 5-iodo-2(2H)-pyranones as major products. | nih.gov |

| Regioselectivity Control in Bromolactonization | Unsaturated carboxylic acids | N-Bromosuccinimide (NBS) in Hexafluoroisopropanol (HFIP) | Allows for selective formation of endo- (kinetic) or exo- (thermodynamic) products. | nih.gov |

Regioselective Synthesis of Brominated 2H-Pyran-2-one Isomers Relevant to this compound

Achieving the specific 3,5-dibromo substitution pattern on the 2H-pyran-2-one ring requires highly regioselective synthetic methods. One of the most direct and efficient methods involves the bromo-decarboxylation of coumalic acid.

A one-pot synthesis has been developed where coumalic acid is treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as tetrabutylammonium bromide. orgsyn.orgresearchgate.net This reaction proceeds via an electrophilic aromatic bromination at the C3 position, followed by a bromo-decarboxylation at the C5 position, yielding 3,5-dibromo-2-pyrone directly. researchgate.net This method is notable for its high regioselectivity in forming the desired 3,5-disubstituted product. orgsyn.orgresearchgate.net

Table 2: Regioselective Synthesis of 3,5-Dibromo-2-pyrone

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Coumalic acid | N-bromosuccinimide (2.5 equiv), Tetrabutylammonium bromide (0.05 equiv) | CHCl₃, 50 °C, 12 h | 3,5-Dibromo-2-pyrone | 51–53% | orgsyn.org |

Other multi-step approaches also highlight the principles of regioselective bromination. For instance, the synthesis of 3-bromo-2H-pyran-2-one can start from 3-bromo-5,6-dihydro-2H-pyran-2-one, which is then brominated with NBS and a radical initiator like benzoyl peroxide. orgsyn.org This second bromination step selectively occurs at the 5-position to yield 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org Subsequent elimination of HBr affords 3-bromo-2H-pyran-2-one. orgsyn.org In this sequence, the formation of the 5-bromo-2-pyrone isomer as a major by-product can occur, which underscores the challenge and importance of regiocontrol in these syntheses. orgsyn.org

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2h Pyran 2 One

Cycloaddition Reactions of 3,5-Dibromo-2H-Pyran-2-one

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a prominent feature of this compound's reactivity profile. wikipedia.org This [4+2] cycloaddition involves the pyrone acting as the 4π-electron diene component, reacting with a 2π-electron dienophile. The presence of two bromine atoms on the pyrone ring significantly influences its electronic properties and reactivity compared to simpler 2-pyrones. researchgate.net

This compound is recognized as a potent and attractive ambiphilic (or ambident) diene. nih.govresearchgate.net An ambiphilic diene can react with both electron-rich and electron-poor dienophiles. This dual reactivity stems from the electronic nature of the substituted pyrone ring, which allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions. nih.govresearchgate.net

In a normal-electron-demand scenario, the diene is electron-rich and reacts with an electron-poor dienophile (one bearing electron-withdrawing groups). masterorganicchemistry.com Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile (one bearing electron-donating groups). masterorganicchemistry.comnih.gov The ability of this compound to function effectively in both capacities underscores its versatility as a synthetic building block. nih.gov

The ambiphilic character of this compound is demonstrated by its successful cycloadditions with a wide array of dienophiles possessing varied electronic properties. researchgate.net

Reaction with Electron-Rich Dienophiles: In inverse-electron-demand pathways, it reacts efficiently with electron-rich dienophiles such as cyclic enol ethers. These reactions have been used to generate complex tricyclolactones, showcasing the compound's utility in building intricate molecular architectures. nih.gov

Reaction with Electron-Poor Dienophiles: In normal-electron-demand reactions, it can be tethered to dienophiles like acrylates or acrylamides for intramolecular Diels-Alder (IMDA) reactions. These reactions proceed with high selectivity to form bicyclolactone-fused macrolactones. nih.gov

The table below summarizes representative Diels-Alder reactions of this compound, illustrating its reactivity with different classes of dienophiles.

| Diene | Dienophile Type | Specific Dienophile Example | Reaction Type | Product Type | Ref |

| This compound | Electron-Rich | Cyclic Enol Ethers | Intermolecular | Tricyclolactones | nih.gov |

| This compound | Electron-Poor | Tethered Acrylates | Intramolecular | Macrolactones | nih.gov |

| This compound | Electron-Rich | Styrene (B11656) derivative | Intermolecular | Bicyclic adduct | researchgate.net |

The Diels-Alder reactions of this compound are characterized by excellent stereocontrol. nih.gov It is reported to be more reactive and stereoselective than its monobrominated counterparts, leading to bicycloadducts in higher chemical yields and with superior endo/exo ratios. researchgate.net

Regioselectivity in Diels-Alder reactions, which dictates the orientation of the diene and dienophile, is typically governed by the "ortho-para rule," with the formation of the "meta" regioisomer being a minor pathway. youtube.commasterorganicchemistry.com This is determined by the electronic alignment of the substituents on both the diene and the dienophile. vanderbilt.edulibretexts.org

In typical Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the formation of "ortho" (1,2-substituted) and "para" (1,4-substituted) products is electronically favored over "meta" (1,3-substituted) products. masterorganicchemistry.com While specific substitution patterns can sometimes lead to unusual selectivity, detailed evidence for a consistent meta-regioselective pathway in the exo cycloaddition of this compound is not prominently documented in the surveyed literature. The regioselectivity of 2-pyrones can be complex and influenced by the specific substituents on both reaction partners. researchgate.netrsc.org

A significant aspect of the stereoselectivity of this compound is its preference for forming endo products in many of its cycloadditions. nih.gov The "endo rule" in Diels-Alder reactions describes the tendency for the substituents on the dienophile to be oriented towards the π-system of the diene in the transition state. wikipedia.orgmasterorganicchemistry.com This orientation is favored due to stabilizing secondary orbital interactions.

In the case of this compound, this preference is clearly observed. For example, its reaction with cyclic enol ethers up to seven-membered rings yields primarily endo-products. nih.gov Similarly, intramolecular Diels-Alder reactions involving this diene also exhibit high endo-selectivity. nih.gov This pronounced stereochemical preference enhances the predictability and utility of this compound in synthetic chemistry. researchgate.net

Diels-Alder Cycloadditions

Tandem Cycloaddition-Cycloreversion Pathways

Nucleophilic Substitution Reactions

The bromine atoms at the C3 and C5 positions of this compound are susceptible to displacement by various nucleophiles, most effectively through transition metal-catalyzed cross-coupling reactions.

The bromine atoms on the pyrone ring can be selectively replaced, enabling the synthesis of a wide array of substituted 2-pyrones. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.gov Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the C3 and C5 positions. mdpi.commdpi.com

For instance, this compound undergoes regioselective Pd-catalyzed Sonogashira coupling with terminal alkynes to yield 3-alkynyl-5-bromo-2-pyrones. Similarly, Stille couplings with organostannanes can be used to introduce various aryl or vinyl groups. nih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the nucleophilic partner and reductive elimination to afford the product and regenerate the catalyst. mdpi.commdpi.com

| Reaction Type | Nucleophile Source | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd(0) catalyst + Base | C-C (Aryl, Vinyl) | mdpi.com |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(0) catalyst | C-C (Aryl, Vinyl, Alkynyl) | nih.govmdpi.com |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (Alkynyl) | nih.govmdpi.com |

Cross-Coupling Reactions

This compound serves as a versatile substrate in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C3 and C5 positions. The regioselectivity of these reactions is a key feature, often dictated by the specific reaction conditions and catalytic system employed.

The Stille coupling of this compound exhibits remarkable, condition-dependent regioselectivity. acs.orgnih.gov Typically, the reaction occurs selectively at the C3 position. acs.org This preference is attributed to the lower electron density at C3 compared to C5, which facilitates a faster rate of oxidative addition of the palladium(0) catalyst to the C3-Br bond. acs.orgacs.org The ¹³C NMR spectrum of the parent compound supports this, showing C3 to be more deshielded than C5. acs.org

However, a significant reversal of this regioselectivity is observed when the reaction is conducted in the presence of a copper(I) co-catalyst, such as copper(I) iodide (CuI), in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.orgnih.govacs.org Under these conditions, the coupling reaction predominantly takes place at the C5 position. acs.orgnih.gov This change is ascribed to the preferential formation of a 5-pallado-2-pyrone intermediate, which is also more reactive than the corresponding 3-pallado intermediate. acs.orgnih.gov For instance, the reaction with phenyl tributyltin yields 3-phenyl-5-bromo-2-pyrone in the absence of a copper catalyst in toluene (B28343), but produces 3-bromo-5-phenyl-2-pyrone when performed with CuI in DMF. acs.org

| Conditions | Major Product | Yield | Position of Coupling |

|---|---|---|---|

| Pd(PPh₃)₄, Toluene, Reflux | 3-Phenyl-5-bromo-2-pyrone | 94% | C3 |

| Pd(PPh₃)₄, CuI (1.0 equiv), DMF, 80 °C | 3-Bromo-5-phenyl-2-pyrone | 75% | C5 |

This compound readily participates in palladium(0)-catalyzed Sonogashira coupling reactions with various terminal alkynes. researchgate.net This reaction provides a direct route to 3-alkynyl-5-bromo-2-pyrones with good to excellent chemical yields and high regioselectivity for the C3 position. acs.orgresearchgate.net The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds and typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The higher reactivity of the C3 position in this compound under standard Sonogashira conditions mirrors the selectivity observed in Stille couplings performed without copper additives. acs.org

| Alkyne Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-Bromo-3-(phenylethynyl)-2H-pyran-2-one | Excellent |

| 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | 5-Bromo-3-(hex-1-yn-1-yl)-2H-pyran-2-one | Good |

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org While detailed studies on the Suzuki-Miyaura coupling of this compound are less extensively documented in the provided sources, the potential for regiocontrolled reactions has been noted. researchgate.net The principles of regioselectivity in cross-coupling reactions of polyhalogenated heterocycles are complex, often influenced by both electronic and steric factors, as well as the specific catalyst and reaction conditions used. beilstein-journals.orgrsc.orgnih.gov Given the differential reactivity of the C3 and C5 positions observed in Stille and Sonogashira couplings, it is expected that Suzuki-Miyaura reactions could also be tuned to favor substitution at either site.

Beyond the Stille, Sonogashira, and Suzuki reactions, other palladium-catalyzed methods like the Heck and Negishi couplings are prominent in organic synthesis. The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org Research on related dibrominated 4-pyrone systems has shown that Heck vinylation can occur, sometimes leading to mono- and di-vinylated products depending on the conditions. semanticscholar.org The Negishi coupling utilizes organozinc reagents to couple with organic halides and is known for its broad scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org While specific applications of the Heck or Negishi reactions with this compound are not detailed in the provided search results, the established reactivity of its C-Br bonds suggests it is a viable substrate for these transformations.

Ring-Opening and Rearrangement Reactions

The 2-pyrone ring is not merely a static scaffold but can participate directly in reactions, undergoing ring-opening and subsequent rearrangements. These transformations unveil reactive intermediates that can be harnessed for further synthesis. rsc.org

The ring-opening and decarboxylation of 2-pyrones are governed by key structural features of the molecule, the solvent, and the acidity of the environment. nih.gov Experimental and theoretical studies have shown that 2-pyrones can undergo a variety of reactions, including retro-Diels-Alder reactions and nucleophilic addition of water. nih.gov

Two primary pathways for nucleophilic ring-opening have been identified:

1,6-Nucleophilic Addition: Nucleophilic attack at the C6 position can lead to a ring-opened intermediate. rsc.org

1,2-Nucleophilic Addition: Attack at the C2 carbonyl carbon (the lactone) is another common mechanism. rsc.org This can lead to the formation of a dienolate intermediate, which can then undergo further reactions. rsc.org

The specific mechanism is dictated by the pyrone's structure. For instance, the position of carbon-carbon double bonds within the ring is a critical factor in determining the pathway for ring-opening and decarboxylation. nih.gov The presence of the bromine atoms in this compound influences the electronic properties of the ring, which in turn affects its susceptibility to nucleophilic attack and the stability of any resulting intermediates.

Influence of the Reaction Environment on Ring-Opening

The cleavage of the pyran ring in this compound is significantly influenced by the surrounding reaction environment, particularly the nature of the solvent and the presence of catalysts. The ring-opening typically proceeds through nucleophilic attack at the electrophilic carbonyl carbon (C2) or via conjugate addition, leading to the formation of various acyclic products.

The choice of solvent plays a critical role in modulating the rate and mechanism of the ring-opening reaction. Solvent polarity can affect the stabilization of charged intermediates and transition states that form during the reaction. stackexchange.com

Polar Protic Solvents: Solvents such as water and alcohols can participate in the reaction as nucleophiles and can also stabilize ionic intermediates through hydrogen bonding. libretexts.org In acidic conditions, these solvents can facilitate ring-opening by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. acs.org Under basic conditions, the generation of highly nucleophilic alkoxide or hydroxide (B78521) ions in these solvents can lead to rapid cleavage of the lactone ring. nih.gov

Polar Aprotic Solvents: Solvents like DMSO and DMF are effective at solvating cations but less so for anions. youtube.com This can enhance the nucleophilicity of anionic reagents, potentially accelerating the rate of ring-opening. libretexts.org

Nonpolar Solvents: In nonpolar solvents, the solubility of ionic nucleophiles is limited, which can significantly slow down or inhibit ring-opening reactions that proceed through charged intermediates.

Catalysts are also key determinants of the ring-opening pathway:

Acid Catalysis: Brønsted or Lewis acids can activate the lactone by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack, even by weak nucleophiles. acs.orgrsc.org The reaction in acidic media often proceeds via an A_AC_2 mechanism, involving a bimolecular attack of the nucleophile on the protonated lactone. acs.org At higher acidities, a shift towards a unimolecular A_AC_1 mechanism, involving the formation of an acylium ion intermediate, may be observed. acs.org

Base Catalysis: Bases can catalyze the ring-opening by deprotonating a nucleophile, thereby increasing its reactivity, or by directly attacking the carbonyl carbon. rsc.org The hydrolysis of lactones is often accelerated under basic conditions due to the formation of the highly reactive hydroxide ion. nih.gov

The interplay between solvent and catalyst is crucial. For instance, a strong nucleophile in a polar aprotic solvent can lead to a rapid S_N_2-type ring-opening, whereas a weaker nucleophile in a polar protic solvent under acidic catalysis might favor a different mechanistic pathway. libretexts.orglibretexts.org

| Reaction Condition | Expected Influence on Ring-Opening of this compound |

| Solvent | |

| Polar Protic (e.g., H₂O, CH₃OH) | Can act as a nucleophile and stabilize charged intermediates, facilitating both acid and base-catalyzed ring-opening. libretexts.orgnih.gov |

| Polar Aprotic (e.g., DMSO, DMF) | Enhances the reactivity of anionic nucleophiles, potentially increasing the rate of S_N_2-type ring-opening. youtube.comlibretexts.org |

| Nonpolar (e.g., Hexane, Toluene) | Generally disfavors ring-opening reactions that proceed through ionic intermediates due to poor solvation. |

| Catalyst | |

| Acid (e.g., H₂SO₄, HCl) | Protonates the carbonyl oxygen, increasing the electrophilicity of the C2 position and promoting nucleophilic attack. acs.org |

| Base (e.g., NaOH, NaOCH₃) | Generates strong nucleophiles (e.g., OH⁻, CH₃O⁻) that readily attack the carbonyl carbon, leading to efficient ring cleavage. nih.govrsc.org |

Radical Reactions and their Synthetic Utility

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making this compound a potential precursor for radical-mediated transformations. Such reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. The synthetic utility of radical reactions involving this di-bromo pyranone can be envisioned in several key areas.

Atom Transfer Radical Addition (ATRA):

In ATRA, a radical is generated from an organic halide in the presence of a transition metal catalyst and then adds to an unsaturated compound. The resulting radical intermediate is then trapped by a halogen atom from the catalyst, regenerating the active catalyst and forming the final product. This compound could serve as a substrate in iron- or cobalt-catalyzed ATRA reactions with alkenes or alkynes. nih.govrsc.org This would allow for the introduction of the brominated pyranone moiety onto a variety of molecular scaffolds, yielding complex, functionalized products. For example, the reaction with a terminal alkene could lead to the formation of a 1,3-dibromo compound derivative, which is a versatile synthetic building block. nih.gov

Radical Cyclization:

Intramolecular radical cyclization is a powerful method for the construction of cyclic and heterocyclic systems. beilstein-journals.orgclockss.org A radical generated at one of the bromine-bearing carbons of this compound could, if appropriately tethered to an unsaturated group, undergo cyclization. This strategy could be employed to synthesize fused-ring systems containing the pyranone core. The regioselectivity of the cyclization would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

The general scheme for the synthetic utility of radical reactions involving this compound can be summarized as follows:

| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Application |

| Atom Transfer Radical Addition (ATRA) | Alkene/Alkyne, Fe or Co catalyst, visible light | Adduct of the pyranone to the unsaturated bond | Formation of complex molecules with the pyranone scaffold. nih.govrsc.org |

| Radical Cyclization | Radical initiator (e.g., AIBN), reducing agent (e.g., Bu₃SnH), intramolecular unsaturated group | Fused-ring heterocyclic compounds | Synthesis of novel polycyclic architectures. beilstein-journals.org |

These radical-based methodologies highlight the potential of this compound as a versatile building block in modern organic synthesis, enabling the construction of complex molecular architectures that might be challenging to access through conventional ionic pathways.

Derivatization Strategies and Functionalization of 3,5 Dibromo 2h Pyran 2 One

Selective Monofunctionalization at C-3 or C-5 Positions

The ability to selectively functionalize either the C-3 or C-5 position of 3,5-dibromo-2H-pyran-2-one is a critical aspect of its synthetic utility. The regiochemical outcome of these reactions is not inherent to the substrate alone but can be precisely controlled by the choice of reaction conditions, particularly the catalyst system and solvent.

Stille coupling reactions, for instance, demonstrate a remarkable solvent- and additive-dependent regioselectivity. capes.gov.br Typically, the reaction with organostannanes occurs selectively at the C-3 position, which is electronically more deficient than the C-5 position, facilitating a faster oxidative addition of the palladium catalyst. capes.gov.br However, a complete reversal of this selectivity can be achieved by performing the reaction in the presence of a copper(I) co-catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF). capes.gov.br Under these modified conditions, functionalization occurs predominantly at the C-5 position. This switch is attributed to the preferential formation of a 5-pallado-2-pyrone intermediate, which is also more reactive than its C-3 counterpart. capes.gov.br

A similar level of control is observed in Suzuki-Miyaura coupling reactions with aryl- and vinyl-boronic acids. researchgate.net The choice of palladium catalyst, ligands, and solvent polarity plays a decisive role in directing the substitution to either the C-3 or C-5 position, allowing for the programmed synthesis of either 3-substituted-5-bromo-2-pyrones or 5-substituted-3-bromo-2-pyrones. researchgate.net

Introduction of Diverse Functional Groups

Building upon the principles of selective monofunctionalization, a variety of functional groups can be installed on the 2H-pyran-2-one core.

The introduction of alkyne moieties is typically achieved through Sonogashira coupling. Research has established that palladium-catalyzed Sonogashira reactions of this compound with terminal alkynes proceed with high regioselectivity to furnish 3-alkynyl-5-bromo-2-pyrones. researchgate.netCurrent time information in Bangalore, IN. This selective alkynylation at the C-3 position provides synthetically valuable building blocks that can be further elaborated at the remaining C-5 bromine position. The reaction generally employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst.

Table 1: Examples of Selective C-3 Alkynylation of this compound

| Alkyne Reactant | Catalyst System | Product | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄, CuI | 5-Bromo-3-(phenylethynyl)-2H-pyran-2-one | 85 | Current time information in Bangalore, IN. |

| 1-Hexyne | Pd(PPh₃)₄, CuI | 5-Bromo-3-(hex-1-yn-1-yl)-2H-pyran-2-one | 82 | Current time information in Bangalore, IN. |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI | 5-Bromo-3-((trimethylsilyl)ethynyl)-2H-pyran-2-one | 80 | Current time information in Bangalore, IN. |

Arylation of the this compound scaffold is efficiently accomplished using palladium-catalyzed cross-coupling methods like the Stille and Suzuki-Miyaura reactions. These methods allow for the formation of C-C bonds between the pyrone ring and various aryl groups. As discussed in section 4.1, the site of arylation (C-3 or C-5) can be selectively controlled by the reaction conditions. For example, Stille couplings with tributylphenyltin (B1297740) using Pd(PPh₃)₄ in toluene (B28343) yield the C-3 arylated product, while adding CuI and switching the solvent to DMF directs the arylation to the C-5 position. capes.gov.br

Table 2: Examples of Regioselective Arylation of this compound

| Coupling Partner | Conditions | Product | Yield (%) | Reference |

| Tributylphenyltin | Pd(PPh₃)₄, Toluene, 100°C | 5-Bromo-3-phenyl-2H-pyran-2-one | 94 | capes.gov.br |

| Tributylphenyltin | Pd(PPh₃)₄, CuI, DMF, 50°C | 3-Bromo-5-phenyl-2H-pyran-2-one | 89 | capes.gov.br |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-3-phenyl-2H-pyran-2-one | N/A | researchgate.net |

The introduction of a carbonyl group, such as a carboxylic acid or ester, can be achieved through palladium-catalyzed carbonylation reactions. While direct carbonylation studies on this compound are not extensively detailed, the methodology is well-established for aryl halides. mdpi.comnih.gov Processes like alkoxycarbonylation, which convert an aryl halide to a carboxylic ester using carbon monoxide and an alcohol, are catalyzed by palladium complexes. nih.govresearchgate.net This reaction involves the oxidative addition of palladium to the carbon-bromine bond, followed by CO insertion and subsequent nucleophilic attack by an alcohol. Given the reactivity of the C-Br bonds in this compound in other palladium-catalyzed reactions, it is a viable strategy for converting one of the bromide positions into an ester functionality, thereby producing pyrone carboxylates. The regioselectivity of such a transformation would likely be influenced by the same parameters that govern other cross-coupling reactions.

Regio- and Stereoselective Functionalization Approaches

The primary approach for achieving regioselective functionalization of this compound hinges on the strategic manipulation of palladium-catalyzed cross-coupling reaction conditions. The electron density difference between C-3 and C-5 provides a natural bias for substitution at the more electrophilic C-3 position. capes.gov.br However, this inherent selectivity can be overridden.

The most prominent example is the regiochemical switch in Stille couplings. The standard conditions (e.g., Pd(PPh₃)₄ in toluene) favor C-3 substitution. The addition of one equivalent of CuI and the use of a polar aprotic solvent like DMF reverses this, leading to selective C-5 substitution. capes.gov.br This provides a powerful tool for chemists to access either regioisomer from the same starting material. Similar condition-dependent selectivity is reported for Suzuki-Miyaura and amination reactions. researchgate.net Stereoselectivity is primarily a consideration in subsequent reactions of the functionalized pyrone products, such as Diels-Alder cycloadditions, as the pyrone ring itself is planar.

Synthesis of Polyfunctionalized 2H-Pyran-2-one Derivatives

The synthesis of polyfunctionalized derivatives, where both the C-3 and C-5 positions are substituted with different groups, is made possible by the sequential application of regioselective coupling reactions. A typical strategy involves first performing a selective monofunctionalization at either the C-3 or C-5 position, isolating the resulting monobromo-monosubstituted pyrone, and then subjecting this intermediate to a second, different coupling reaction to modify the remaining bromine atom.

For instance, a 3-substituted-5-bromo-2-pyrone, prepared via a selective Stille or Sonogashira coupling, can undergo a subsequent coupling reaction (e.g., Suzuki-Miyaura) to introduce a different group at the C-5 position. mdpi.com This stepwise approach allows for the synthesis of a diverse library of 3,5-disubstituted 2H-pyran-2-ones with unique functionalities at each position, which would be difficult to achieve through other methods. mdpi.com

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT has become a cornerstone for investigating the properties and reactivity of 3,5-dibromo-2H-pyran-2-one, especially in the context of pericyclic reactions like the Diels-Alder cycloaddition.

Prediction of Reactivity and Regioselectivity

DFT calculations have been successfully used to predict the reactivity and regioselectivity of Diels-Alder reactions involving this compound. researchgate.netshd-pub.org.rs The presence of two bromine atoms at the 3- and 5-positions significantly enhances the electron-withdrawing effects within the molecule. This heightened electrophilicity makes this compound a more reactive diene compared to its mono-brominated counterparts.

Studies performing DFT analysis on the reactions between bromo-substituted 2H-pyran-2-ones and various alkenes have explored the four possible reaction channels: meta-endo, meta-exo, para-endo, and para-exo. researchgate.netshd-pub.org.rs The calculations consistently predict that the compound favors meta-regioselectivity. Specifically, DFT-based reactivity indices have been shown to accurately predict the regiochemistry of the experimentally isolated cycloadducts. researchgate.netshd-pub.org.rs This predictive power is crucial for its application in the synthesis of complex molecules where precise regiochemical control is required.

Analysis of Activation Energies

A key insight from DFT studies is the quantification of the compound's enhanced reactivity through the analysis of activation energies (ΔG‡). The activation free energies for the Diels-Alder cycloadditions of this compound are significantly lower than those for both 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one. researchgate.netshd-pub.org.rsresearchgate.net This finding is in strong agreement with experimental observations. researchgate.netshd-pub.org.rsresearchgate.net

The addition of the second bromine atom at the C5 position synergistically increases the electron-withdrawing nature of the pyrone system, thereby lowering the energy barrier for the cycloaddition to occur. For instance, some DFT studies indicate that this compound reacts approximately 20% faster than 3-bromo-2H-pyran-2-one due to this increased electrophilicity. In contrast, 5-bromo-2H-pyran-2-one exhibits higher activation barriers compared to both the 3-bromo and 3,5-dibromo derivatives.

| Compound | Relative Activation Energy (Qualitative) | Key DFT Finding |

|---|---|---|

| This compound | Lowest | Enhanced reactivity due to synergistic electron-withdrawing effects of two bromine atoms. |

| 3-bromo-2H-pyran-2-one | Intermediate | Less reactive than the dibromo derivative. researchgate.net |

| 5-bromo-2H-pyran-2-one | Highest | Higher activation barrier limits its utility in polar cycloadditions. |

Mechanistic Elucidation of Pericyclic Reactions

DFT calculations provide a detailed picture of the reaction mechanism for pericyclic reactions involving this compound. For Diels-Alder cycloadditions, the computational results indicate that the reaction proceeds through a polar, asynchronous concerted mechanism. shd-pub.org.rs This means the new chemical bonds are formed in a single transition state, but not in perfect synchrony.

Furthermore, the analysis of the potential energy surfaces reveals a preference for a specific stereochemical outcome. researchgate.netshd-pub.org.rs Of the four possible pathways, theoretical studies identify the meta-exo pathway as the most energetically favorable. shd-pub.org.rs While an endo preference is often observed in Diels-Alder reactions due to secondary orbital interactions, the calculations for this specific system point towards the exo product being preferred. Computational studies have also been employed to understand the mechanism of other pericyclic reactions, such as the 6π electrocyclization cascade used to construct the indane core of the natural product delavatine A starting from 3,5-dibromo-2-pyrone. researchgate.net

| Aspect | DFT-Predicted Characteristic | Source |

|---|---|---|

| Reaction Mechanism | Asynchronous, concerted with a polar nature | shd-pub.org.rs |

| Preferred Regioselectivity | Meta | shd-pub.org.rs |

| Preferred Stereoselectivity | Exo pathway | shd-pub.org.rs |

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that has been applied to understand the electronic structure of this compound and its reaction intermediates. shd-pub.org.rssciexplore.ir NBO calculations provide insights into charge distributions and the interactions between orbitals. researchgate.net This analysis helps to rationalize the observed reactivity and mechanisms. For example, by calculating the NBO charges on the atoms, researchers can quantify the electronic effects of the bromine substituents and understand the polar nature of the pericyclic reactions the compound undergoes. shd-pub.org.rsresearchgate.net This method has been used in conjunction with energy analysis to confirm the preferred meta-regioselectivity in Diels-Alder reactions. shd-pub.org.rs

Molecular Dynamics Simulations

While Density Functional Theory is widely used for static quantum chemical calculations of this compound, there is limited specific information available in the searched literature regarding the application of Molecular Dynamics (MD) simulations to this particular compound. MD simulations are powerful tools for studying the dynamic behavior of molecules, such as conformational changes and interactions with solvent molecules over time. unisi.it For other, related pyran-2-one derivatives, MD simulations have been used to investigate interactions with water and to assess compatibility with pharmaceutical excipients. ias.ac.in However, dedicated MD studies focusing on this compound are not prominently featured in the available research.

Quantum Chemical Calculations for Electronic and Geometric Properties

Beyond DFT, other quantum chemical calculations have been utilized to determine the fundamental electronic and geometric properties of pyranone systems. Semi-empirical methods, such as RM1, have been parameterized to accurately predict properties for a wide range of organic molecules, including those containing halogens like bromine. scielo.brscielo.br These methods can calculate structural parameters (bond lengths and angles), as well as electronic properties like dipole moments and ionization potentials, with a lower computational cost compared to high-level ab initio methods. scielo.brscielo.br The RM1 model, for instance, has shown a relatively low average unsigned error for these properties across a large set of molecules. scielo.brscielo.br Such calculations are foundational for understanding the molecule's intrinsic stability, polarity, and electron distribution, which in turn govern its reactivity. researchgate.netscielo.br

Aromaticity Analysis of the 2H-Pyran-2-one Ring System

The classification of the 2H-pyran-2-one ring system with respect to aromaticity is a subject of significant theoretical interest. The molecule exhibits a chemical duality, participating in reactions characteristic of both aromatic and aliphatic compounds. For instance, the ring undergoes electrophilic substitution reactions such as nitration and halogenation, which suggests a degree of aromatic character. Conversely, its propensity to act as a diene component in Diels-Alder reactions is typical of a non-aromatic, conjugated system. This ambiguous nature has prompted detailed computational studies to provide a quantitative and theoretical understanding of its electronic structure.

Theoretical insights, primarily derived from Density Functional Theory (DFT) calculations, have been instrumental in elucidating the electronic nature of the 2H-pyran-2-one core. These studies often employ various aromaticity descriptor indices, with the most common being the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring, where a negative value (a diamagnetic ring current) is indicative of aromaticity, and a positive value (a paramagnetic ring current) suggests anti-aromaticity. The HOMA index, on the other hand, evaluates aromaticity based on the uniformity of bond lengths within the ring, with a value of 1 representing a fully aromatic system like benzene (B151609).

Detailed Research Findings

A pivotal computational study investigated the relationship between aromaticity and chemical reactivity for 2H-pyran-2-one and its sulfur-containing analogues. nsf.gov The central hypothesis, confirmed by both DFT calculations and experimental results, was that a decrease in the aromaticity of the heterocyclic ring would lead to an increase in its reactivity in [4+2] cycloaddition reactions. nsf.govnih.gov

The study calculated the activation Gibbs free energies (ΔG‡) for the Diels-Alder reaction between the heterocycles and a strained alkyne (bicyclo[6.1.0]nonyne, BCN) and correlated these energies with the aromaticity of the pyrone analogues, which was assessed using NICS calculations. nsf.gov The computations were performed at the B3LYP/6-31+G(d) level for NICS and SMD(water)/M06-2X/6-311G(d) for Gibbs free energies. nsf.gov

The findings indicated a clear inverse relationship between aromaticity and reactivity. The 2H-pyran-2-thione derivatives were predicted to be the least aromatic and, consequently, the most reactive in the series, a prediction that was subsequently validated by experimental kinetic studies. nsf.govnih.gov The results demonstrate that the destruction of aromaticity is a key factor in the energy barrier of the rate-determining step of the cycloaddition. nsf.gov

The data below summarizes the computationally predicted relationship between the structure, aromaticity, and reactivity of 2H-pyran-2-one and its analogues.

| Compound | Structure | Relative Aromaticity (from NICS) | Reactivity (Qualitative) | Calculated Activation Energy (ΔG‡) |

|---|---|---|---|---|

| 2H-Pyran-2-one | Oxygen at position 1, Carbonyl at position 2 | Most Aromatic | Lowest | Not specified |

| 2H-Pyran-2-thione | Oxygen at position 1, Thiocarbonyl at position 2 | Least Aromatic | Highest | Not specified |

| 2H-Thiopyran-2-one | Sulfur at position 1, Carbonyl at position 2 | Intermediate Aromaticity | Intermediate | Not specified |

| 2H-Thiopyran-2-thione | Sulfur at position 1, Thiocarbonyl at position 2 | Low Aromaticity | High | ~20.3 kcal/mol (for a derivative) |

Further theoretical work has focused on the influence of substituents on the pyranone ring. DFT studies on halogenated derivatives, such as This compound , reveal that the strong electron-withdrawing nature of the bromine atoms significantly alters the electronic properties of the ring. These substituents enhance the electrophilicity of the molecule, which in turn lowers the activation energy for reactions like Diels-Alder cycloadditions, making the dibromo derivative more reactive than its corresponding mono-bromo counterpart. This increased reactivity is directly linked to the modulation of the ring's partial aromaticity by the substituents.

Applications in Complex Molecule Synthesis

Synthesis of Natural Products Utilizing 3,5-Dibromo-2H-Pyran-2-one as a Key Intermediate

The utility of this compound is prominently demonstrated in its application to the total synthesis of intricate natural products. Its ability to act as a linchpin, connecting different fragments of a target molecule through selective cross-coupling reactions, makes it an invaluable tool for synthetic chemists. escholarship.org

The strategic application of this compound has been pivotal in the total synthesis of several complex alkaloids. A notable example is the synthesis of Delavatine A, a limonoid alkaloid. researchgate.netrsc.org In this synthesis, site-selective cross-coupling reactions of the 3,5-dibromo-2-pyrone core were instrumental. researchgate.net Specifically, a palladium-catalyzed Suzuki reaction with a cyclic borylated alkene was employed to forge a key carbon-carbon bond, highlighting the compound's utility in creating pharmacologically relevant molecules. researchgate.net

Another significant achievement is the total synthesis of the limonoid alkaloid (+)-granatumine A, which possesses PTP1B inhibitory activity. nih.gov This synthesis showcases a convergent strategy where the pyranone ring from an intermediate derived from 3,5-dibromo-2-pyrone is ultimately converted into the central tetrasubstituted pyridine (B92270) core of the natural product. nih.gov This pyran-to-pyridine interconversion demonstrates the transformative potential of the pyrone scaffold in accessing complex nitrogen-containing natural products. nih.gov

The research surrounding these syntheses has provided new insights into the site-selective functionalization of the 3,5-dibromo-2-pyrone ring, revealing that the outcome of palladium-catalyzed cross-coupling reactions can be dependent on the specific reaction conditions used. researchgate.net

Table 1: Examples of Bioactive Compounds Synthesized Using this compound

| Natural Product | Class | Key Reaction Involving the Pyranone | Source(s) |

| Delavatine A | Limonoid Alkaloid | Site-selective Suzuki cross-coupling | researchgate.netrsc.org |

| (+)-Granatumine A | Limonoid Alkaloid | Pyran to Pyridine Interconversion | nih.gov |

The regioselective reactivity of this compound has also been harnessed in the synthesis of steroidal lactones. A key strategy involves the palladium-catalyzed Sonogashira coupling of 3,5-dibromo-2-pyrone with various alkynes. This reaction proceeds with excellent regioselectivity and high chemical yields to produce 3-alkynyl-5-bromo-2-pyrones. uni-regensburg.de This methodology was successfully applied in the formal synthesis of the steroidal tricyclic lactone (+)-Aplykurodinone-1, demonstrating its effectiveness in building complex, polycyclic frameworks characteristic of steroids. uni-regensburg.de

Construction of Diverse Heterocyclic and Carbocyclic Systems

Beyond natural product synthesis, this compound is a cornerstone for building a variety of fundamental molecular structures. Its capacity to participate in cycloaddition reactions opens pathways to complex bicyclic systems, which can be further transformed into aromatic and heterocyclic compounds. rsc.orgresearchgate.net

This compound is a highly potent and versatile diene in Diels-Alder reactions. acs.org It is considered an "ambident" diene, meaning it can react efficiently with both electron-rich and electron-poor dienophiles through normal and inverse-electron-demand pathways, respectively. nih.govorgsyn.org This broad reactivity is a significant advantage over its monobrominated counterparts, as it allows for the generation of a wide variety of bicyclic lactone adducts in high yields and with excellent stereoselectivity. acs.orgnih.gov

The cycloaddition of this compound with alkene dienophiles affords bridged bicyclic lactones that are valuable synthetic intermediates. mdpi.com For instance, it undergoes [4+2] cycloadditions with various dienophiles, including electronically and sterically diverse alkenes like vinylarenes and cycloalkenyl silyl (B83357) ethers, to provide bicyclic and tricyclic lactones. nih.govmdpi.com The two bromine atoms on the resulting cycloadducts can be manipulated independently, enabling further synthetic transformations. acs.org

Table 2: Selected Diels-Alder Reactions of this compound

| Dienophile | Reaction Type | Product Type | Significance | Source(s) |

| Vinylarenes | Normal-Demand | Bicyclic Lactone | Precursor for unsymmetrical biaryls | mdpi.com |

| Cycloalkenyl Silyl Ethers | Normal-Demand | Tricyclic Lactone | Synthesis of bicarbocycles | nih.govmdpi.com |

| Electron-Poor Alkenes | Inverse-Demand | Bicyclic Lactone | Access to highly functionalized rings | nih.govorgsyn.org |

The bicyclic lactones formed from the Diels-Alder reaction of this compound serve as stable precursors to highly substituted aromatic compounds. When the cycloaddition is performed with an alkyne dienophile, typically under thermal conditions, the initial bridged cycloadduct can undergo a subsequent retro-Diels-Alder reaction, losing the bridging carbonyl group as carbon dioxide to yield a substituted benzene (B151609) derivative. mdpi.com

This decarboxylative aromatization strategy has been effectively used in a one-pot, three-step sequence following the initial Diels-Alder reaction with vinylarenes to produce unsymmetrical 4-bromo-2-carboxyl-biaryls. mdpi.com This method provides a powerful route to construct polysubstituted aromatic rings that would be challenging to assemble through classical methods.

The pyranone ring system is a valuable synthon for nitrogen-containing heterocycles. researchgate.net Specifically, 2H-pyran-2-ones can be converted into pyridines and pyridinones, which are core structures in many pharmaceuticals. researchgate.netresearchgate.net A prime example of this transformation is seen in the total synthesis of (+)-granatumine A, where a key step involves a pyran-to-pyridine interconversion cascade. nih.gov This strategy allows for the convergent and efficient assembly of the complex, substituted pyridine core of the alkaloid. While various methods exist for converting pyranones to pyridines, often involving reaction with an ammonia (B1221849) source, the application in the synthesis of complex molecules like granatumine A underscores the synthetic power of using this compound as the ultimate starting point for these heterocycles.

Strategies for Stereochemical Control and Regiocontrol in Synthesis

The synthetic utility of this compound is significantly enhanced by the ability to control the stereochemistry and regiochemistry of its reactions. The presence of two electronically distinct bromine atoms on the pyrone ring allows for precise manipulation, making it a valuable building block for complex molecular architectures.

Stereochemical Control

Stereochemical control is predominantly achieved in cycloaddition reactions, where this compound functions as a highly reactive and stereoselective diene. acs.org

Diels-Alder Reactions: this compound is recognized as a potent ambident diene, reacting with both electron-rich and electron-poor dienophiles. acs.orgnih.gov Its reactivity and stereoselectivity surpass those of its monobrominated counterparts. acs.orgnih.gov The order of reactivity in the bromo-2-pyrone series is established as: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone. nih.gov

Research has demonstrated that Diels-Alder cycloadditions involving this compound proceed with high stereocontrol, yielding bicycloadducts in high chemical yields and with significant endo/exo selectivity. acs.orgnih.gov For instance, reactions with various cyclic and acyclic dienophiles consistently favor the formation of the endo-adduct. nih.govorgsyn.org Even with highly sterically hindered cycloalkenyl enol ethers, the reaction proceeds efficiently to provide tricyclolactones, with the endo-product being major for ring systems up to seven members. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: High levels of stereocontrol are also observed in intramolecular variants of the Diels-Alder reaction. When this compound is tethered to an acrylate (B77674) or acrylamide (B121943) dienophile via an alkynyl linker, it undergoes a Type-I IMDA reaction. nih.gov These reactions are characterized by high diastereofacial and endo-selectivity, producing bicyclolactone-fused macrolactones of nine to eleven members. nih.gov Interestingly, the diastereofacial selectivity can be tuned; it has been observed to decrease as the steric bulk of the alkyl group adjacent to the macrocyclic ester oxygen increases. nih.gov

The table below summarizes the observed stereoselectivity in Diels-Alder reactions of this compound with various dienophiles.

| Dienophile | Reaction Type | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| Electron-poor/rich alkenes | Intermolecular Diels-Alder | High endo/exo selectivity, favoring endo-adducts. | acs.orgnih.gov |

| Cycloalkenyl enol ethers | Intermolecular Diels-Alder | Good to excellent endo/exo regioselectivity; primarily endo-products. | nih.gov |

| Tethered acrylates/acrylamides | Intramolecular Diels-Alder (IMDA) | High diastereofacial and endo-selectivity. | nih.gov |

Regiocontrol

Regiocontrol in the synthesis of derivatives from this compound is primarily managed through the selective functionalization of the C3 and C5 positions. The differential reactivity of the two carbon-bromine bonds under various catalytic conditions is the cornerstone of this strategy. orgsyn.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms can be independently and selectively manipulated using palladium-catalyzed cross-coupling reactions. acs.orgorgsyn.org This allows for the regiocontrolled introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The coupling of this compound with aryl- and vinyl-boronic acids can be directed to either the C3 or C5 position with high regioselectivity by tuning the reaction conditions. nih.govresearchgate.net Key factors influencing the site of substitution include the solvent polarity and the presence and stoichiometry of a copper(I) co-catalyst. nih.govorgsyn.org

Stille Coupling: This reaction also proceeds with high regioselectivity. Facile coupling with various aryl, heteroaryl, and vinyl stannanes typically results in the formation of 3-substituted-5-bromo-2-pyrones. researchgate.netamazonaws.com However, as with the Suzuki-Miyaura coupling, conditions can be adjusted to control the regiochemical outcome. researchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes regioselectively occurs at the C3 position to afford 3-alkynyl-5-bromo-2-pyrones in good to excellent yields. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: The reaction with primary and secondary alkyl or aryl amines under palladium catalysis furnishes 3-amino-5-bromo-2-pyrones with high regioselectivity. researchgate.net

Regioselectivity in Diels-Alder Reactions: In cycloadditions with unsymmetrical dienophiles, such as substituted acetylenes, the regioselectivity is influenced by the nature of the substituent on the alkyne. nih.gov Density Functional Theory (DFT) studies predict that the electronic effects of the bromine atoms favor meta-regioselectivity in these cycloadditions. shd-pub.org.rs For example, excellent regioselectivity is achieved with phenyl- or n-butyl-substituted alkynylboronates, whereas a mixture of regioisomers is often produced with less sterically or electronically biased alkynes. nih.gov

The following table details the conditions for achieving regiocontrol in Suzuki-Miyaura coupling reactions.